
1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS and a molecular weight of 232.7 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-fluoro-4-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and proteins. The methylthio group may contribute to its binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the fluoro and methylthio groups in different positions.
1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one: Another similar compound with the fluoro group in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Biological Activity
1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one, with the molecular formula C10H10ClFOS and a molecular weight of 232.70 g/mol, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chloro Group : Enhances reactivity and may influence binding to biological targets.
- Fluoro Group : Known to increase lipophilicity, potentially improving cell membrane penetration.
- Methylthio Group : Can enhance the compound's pharmacological profile through unique interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) enhances its reactivity, allowing it to interact effectively with microbial enzymes and cellular components. Studies have shown varying degrees of effectiveness against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies have determined that the compound induces apoptosis in these cell lines, with IC50 values indicating effective concentrations required for 50% inhibition of cell viability. For instance, similar compounds in related studies have reported IC50 values ranging from 3.6 µM to 11.0 µM against these cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G0/G1 and G2/M phase arrest in the cell cycle, disrupting normal cellular function and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one | C10H10ClFOS | Different position of methylthio group; potential for varied biological activity. |
3-Fluoro-4-methylthiophenylacetone | C10H11FOS | Lacks chloro substituent; may exhibit different reactivity profiles. |
4-Fluorophenylacetone | C9H9FO | No methylthio group; simpler structure affecting its chemical behavior. |
This table illustrates how variations in substituent positions influence the chemical reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects on multiple cancer cell lines, supporting its development as a potential anticancer agent.
- Mechanistic Studies : Investigations into the mechanisms revealed that it does not inhibit MDM2-p53 interactions but induces apoptosis through other pathways, such as G0/G1 phase arrest .
- Structure–Activity Relationship (SAR) : Research indicates that modifications in the structure can significantly impact biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against cancer cells.
Properties
Molecular Formula |
C10H10ClFOS |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-1-(3-fluoro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |
InChI Key |
NBQXAAYWAMUMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)F)Cl |
Origin of Product |
United States |
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